4-(Trifluoromethyl)-dl-phenylalanine belongs to the class of fluorinated amino acids, which are synthesized for their unique properties that arise from the presence of fluorine atoms. The trifluoromethyl group significantly influences the compound's hydrophobicity and electronic characteristics, thus impacting its behavior in biochemical contexts. It is commonly used in pharmaceutical research and peptide synthesis due to these enhanced properties .
The synthesis of 4-(Trifluoromethyl)-dl-phenylalanine can be achieved through several methods, including:
The molecular structure of 4-(Trifluoromethyl)-dl-phenylalanine features:
4-(Trifluoromethyl)-dl-phenylalanine participates in various chemical reactions:
The mechanism by which 4-(Trifluoromethyl)-dl-phenylalanine exerts its effects largely depends on its incorporation into peptides or proteins:
The physical and chemical properties of 4-(Trifluoromethyl)-dl-phenylalanine include:
4-(Trifluoromethyl)-dl-phenylalanine has diverse applications in:
The introduction of a trifluoromethyl group at the para-position of phenylalanine induces profound changes in molecular behavior, making this modification a cornerstone strategy in rational molecular design:
Electronic Effects: The –CF₃ group is strongly electron-withdrawing (σₚ = 0.54, Hammett constant), significantly reducing the electron density of the aromatic ring compared to phenylalanine itself or methyl-substituted analogues. This alters π-π stacking interactions and the molecule's overall dipole moment, impacting binding to biological targets and catalytic sites [8]. The electron deficiency creates a partial positive quadrupole moment in the aromatic ring, promoting distinct aryl stacking interactions when paired with electron-rich aromatic systems in proteins or synthetic receptors [8].
Lipophilicity and Hydrophobicity: The –CF₃ group dramatically increases the lipophilicity of the molecule. Calculated logP values for 4-(trifluoromethyl)-DL-phenylalanine are significantly higher (~1.8-2.2) than for phenylalanine (logP ~ -1.4) or para-methylphenylalanine (logP ~ -1.0). This enhanced hydrophobicity promotes better membrane permeability and influences partitioning behavior in biological systems and chromatographic separations [3] [7]. The fluorine atom's low polarizability contributes to a unique form of hydrophobicity, sometimes termed "fluorous" phase behavior.
Steric and Conformational Impact: While similar in van der Waals volume to a methyl group (~50 ų vs. ~52 ų for –CH₃ and –CF₃, respectively), the trifluoromethyl group is significantly less conformationally flexible due to the higher barrier to rotation and the larger size of fluorine atoms. This introduces greater steric constraint near the aromatic ring's attachment point. The bond length of the C(sp³)–CF₃ bond is slightly longer than C(sp³)–CH₃ (approximately 1.52 Å vs. 1.50 Å), subtly altering the spatial positioning of the substituent.
Metabolic Stability and Bioisosterism: The C–F bond strength (approximately 485 kJ/mol) renders the trifluoromethyl group highly resistant to metabolic oxidation compared to alkyl groups. It often acts as a bioisostere for groups like tert-butyl, isopropyl, or sulfone (–SO₂CH₃), offering similar steric demand but vastly different electronic properties. This substitution profoundly impacts the molecule's biological half-life and resistance to enzymatic degradation pathways common to natural amino acids.
Table 1: Key Physicochemical Properties of 4-(Trifluoromethyl)-DL-Phenylalanine Compared to Related Compounds
Property | 4-(Trifluoromethyl)-DL-Phenylalanine | Phenylalanine | 4-Methyl-DL-Phenylalanine | 4-Fluoro-DL-Phenylalanine |
---|---|---|---|---|
Molecular Formula | C₁₀H₁₀F₃NO₂ | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ | C₉H₁₀FNO₂ |
Molecular Weight (g/mol) | 233.19 | 165.19 | 179.22 | 183.18 |
logP (Estimated) | 1.8-2.2 | -1.4 | -1.0 | 0.5-0.8 |
Aromatic Ring σₚ (Hammett) | 0.54 (CF₃) | 0.00 (H) | -0.17 (CH₃) | 0.06 (F) |
Van der Waals Volume (ų) | ~52 (CF₃) | ~18 (H) | ~50 (CH₃) | ~22 (F) |
The development of fluorinated phenylalanine analogues, including 4-(trifluoromethyl)-DL-phenylalanine, reflects a deliberate trajectory in chemical biology to harness fluorine's unique properties:
Early Foundations (1950s-1970s): Initial exploration focused on monofluorinated phenylalanines like 4-fluorophenylalanine and 3-fluorophenylalanine. These were primarily used as metabolic probes to study protein synthesis and enzyme mechanisms, exploiting fluorine's NMR activity (¹⁹F NMR) and ability to subtly perturb pKₐ and electronic environments. Para-chlorophenylalanine (PCPA) emerged as an early tool compound to inhibit serotonin biosynthesis by targeting tryptophan hydroxylase (TPH), highlighting the potential therapeutic impact of aromatic amino acid modification [7].
Advancement with Polyfluorination (1980s-1990s): Research progressed towards polyfluorinated derivatives, notably pentafluorophenylalanine (F₅-Phe). This period saw the exploitation of extreme electron deficiency and enhanced hydrophobicity for protein engineering. Seminal work demonstrated that substituting Phe residues in model proteins (e.g., α₂D peptide) with F₅-Phe dramatically increased thermal stability (ΔTₘ ≈ 50°C) due to strong quadrupole stacking interactions between the electron-deficient F₅-Phe ring and electron-rich natural Phe rings in adjacent chains [8]. This era solidified the understanding of fluoroaromatic interactions as design elements.
Trifluoromethyl Era and Biocatalytic Access (2000s-Present): The specific focus on the trifluoromethyl group gained momentum due to its optimal balance of steric bulk, strong electron-withdrawing capability, high lipophilicity, and metabolic stability. A critical breakthrough was the development of efficient biocatalytic methods for producing both enantiomers. Engineered enzymes like phenylalanine ammonia lyases (PALs) and d-amino acid dehydrogenases (DAADHs) became essential tools. For instance, mutant variants of Petroselinum crispum PAL (PcPAL) were specifically tailored to accept 4-(trifluoromethyl)cinnamic acid as a substrate in the enantioselective ammonia addition reaction, enabling the synthesis of enantiopure L- and D- forms [4]. Concurrently, directed evolution of enzymes like meso-2,6-diamino-pimelic acid d-dehydrogenase (DAPDH) into broad-substrate d-amino acid dehydrogenases allowed the reductive amination of 4-(trifluoromethyl)phenylpyruvate to D-4-(trifluoromethyl)phenylalanine [2].
Pharmaceutical Drivers: The discovery that D-4-(trifluoromethyl)phenylalanine serves as a key chiral intermediate in synthesizing (R)-PFI-2, a potent inhibitor of the cancer-associated lysine methyltransferase SETD7 (SET domain containing protein 7), provided significant impetus for synthetic method development [4]. Similarly, L-4-(trifluoromethyl)phenylalanine is incorporated into inhibitors targeting kinesin KIFC1, crucial for centrosome clustering in cancer cells [4]. These high-value applications cemented the compound's importance beyond basic research.
The availability of both the racemic mixture (DL-form) and individual enantiopure forms (D- and L-) of 4-(trifluoromethyl)phenylalanine enables distinct research and application pathways:
Material Science Exploration: In investigations of self-assembling peptides or supramolecular hydrogels, the racemate can be used to probe the role of the trifluoromethyl group in driving assembly through fluorous interactions or altered hydrophobicity, where stereochemistry may be less critical than the substituent's physicochemical properties [8].
Enantiopure D- and L-Form Applications:
Table 2: Enzymatic Methods for Producing Enantiopure 4-(Trifluoromethyl)phenylalanine
Method | Biocatalyst | Substrate | Product & Enantiomeric Excess (ee) | Key Engineering/Strategy | Yield/Ref |
---|---|---|---|---|---|
Asymmetric Ammonia Addition | Engineered P. crispum PAL (PcPAL) variants | 4-(Trifluoromethyl)cinnamic acid | L-Isomer (ee >99%) | Mutations enlarging hydrophobic binding pocket to accommodate –CF₃ group | ~26% [4] |
Reductive Amination | Engineered C. glutamicum DAADH (CgDAADH) | 4-(Trifluoromethyl)phenylpyruvate | D-Isomer (High ee*) | Saturation mutagenesis (R195, T169, H244); Error-prone PCR; Improved hydrophobic stacking with W144 | High [2] |
Kinetic Resolution (DL-Mix) | Engineered PcPAL | DL-4-(Trifluoromethyl)phenylalanine | D-Isomer (Remaining) (ee >99%) | Selective deamination of L-enantiomer; Coupled with chemical racemization or L-amino acid oxidase | ≤50% (theoretical max) [4] |
Cascade Deracemization | L-Amino acid deaminase + Chemical reduction | DL-4-(Trifluoromethyl)phenylalanine | D-Isomer (High ee) | L-specific oxidation to imine; Non-selective chemical reduction; Iterative cycles | >50% [4] |
*Specific ee values for CgDAADH products weren't listed in the source but were described as high enantiopurity suitable for pharmaceutical synthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0